molecular formula C15H15Cl2N B252745 N-(2,4-dichlorobenzyl)-2-phenylethanamine

N-(2,4-dichlorobenzyl)-2-phenylethanamine

Cat. No.: B252745
M. Wt: 280.2 g/mol
InChI Key: GWVPDWMPWLNSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-2-phenylethanamine, also known as phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It was first synthesized in the 1940s and has since been used in various scientific research applications.

Mechanism of Action

Phenoxybenzamine acts as a non-selective alpha-adrenergic blocker, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, N-(2,4-dichlorobenzyl)-2-phenylethanaminemine causes vasodilation and decreases blood pressure. It also inhibits the release of norepinephrine, a neurotransmitter that is involved in the fight-or-flight response.
Biochemical and Physiological Effects:
Phenoxybenzamine has several biochemical and physiological effects, including decreased blood pressure, increased heart rate, and decreased peripheral resistance. It also causes relaxation of smooth muscle in the gastrointestinal tract, urinary bladder, and uterus. Phenoxybenzamine has been shown to increase plasma levels of renin, an enzyme involved in the renin-angiotensin-aldosterone system.

Advantages and Limitations for Lab Experiments

Phenoxybenzamine has several advantages for lab experiments, including its ability to block both alpha-1 and alpha-2 adrenergic receptors, its long duration of action, and its availability in both oral and injectable forms. However, N-(2,4-dichlorobenzyl)-2-phenylethanaminemine has several limitations, including its non-specific binding to other receptors, its potential for causing orthostatic hypotension, and its potential for causing tachycardia.

Future Directions

There are several future directions for research involving N-(2,4-dichlorobenzyl)-2-phenylethanaminemine. One area of research is the development of more selective alpha-adrenergic blockers that target specific receptor subtypes. Another area of research is the use of N-(2,4-dichlorobenzyl)-2-phenylethanaminemine in the treatment of other conditions, such as Raynaud's disease and erectile dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dichlorobenzyl)-2-phenylethanaminemine and its potential for causing adverse effects.
Conclusion:
Phenoxybenzamine is a chemical compound that has been used in various scientific research applications. It acts as a non-selective alpha-adrenergic blocker and has several biochemical and physiological effects. Phenoxybenzamine has advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and effects of N-(2,4-dichlorobenzyl)-2-phenylethanaminemine can contribute to the development of new treatments for cardiovascular diseases and other conditions.

Synthesis Methods

Phenoxybenzamine can be synthesized by reacting 2,4-dichlorobenzyl chloride with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(2,4-dichlorobenzyl)-2-phenylethanaminemine hydrochloride, which can be further purified by recrystallization.

Scientific Research Applications

Phenoxybenzamine has been used in various scientific research applications, including the study of alpha-adrenergic receptors and their role in cardiovascular diseases. It has also been used in the treatment of pheochromocytoma, a rare tumor of the adrenal gland that secretes excessive amounts of catecholamines.

Properties

Molecular Formula

C15H15Cl2N

Molecular Weight

280.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-phenylethanamine

InChI

InChI=1S/C15H15Cl2N/c16-14-7-6-13(15(17)10-14)11-18-9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2

InChI Key

GWVPDWMPWLNSHT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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